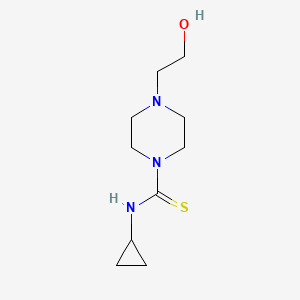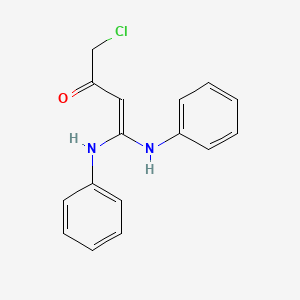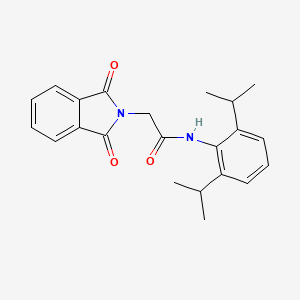
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as CPPET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule is a thiol-containing piperazine derivative that has been shown to have a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to act as a thiol-modifying agent, potentially affecting the function of proteins involved in various cellular processes. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on matrix metalloproteinases. This compound has also been shown to have anti-inflammatory effects, potentially through its effects on the nuclear factor kappa B (NF-κB) pathway. Additionally, this compound has been shown to have effects on the cardiovascular system, potentially through its effects on nitric oxide signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have a variety of interesting biochemical and physiological effects, making it a potentially useful tool for investigating various cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, the effects of this compound may be cell-type specific, which may limit its generalizability to other cell types.
Orientations Futures
There are many potential future directions for research on N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and arthritis. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential as a therapeutic agent. Additionally, further investigation is needed to determine the cell-type specific effects of this compound and to identify potential biomarkers for its activity. Overall, this compound is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpiperazine with 2-bromoethanol followed by reaction with thiourea. This method yields this compound as a white solid with a melting point of approximately 122-124°C. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for conditions such as arthritis and cancer.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c14-8-7-12-3-5-13(6-4-12)10(15)11-9-1-2-9/h9,14H,1-8H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERZWZCXOCOREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)

![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)


